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Compound of Interest

Compound Name: Butyl chlorofluoroacetate

CAS No.: 368-34-3

Cat. No.: B1621434 Get Quote

Executive Summary
This technical guide provides a comprehensive structural and functional analysis of Butyl 2-

chloro-2-fluoroacetate (BCFA).[1][2] As a specialized halogenated building block, BCFA

presents unique challenges in synthesis, characterization, and stereochemical resolution.[2] Its

structural core—containing a geminal chlorofluoro moiety—serves as a critical bioisostere in

medicinal chemistry, offering metabolic stability and lipophilicity modulation distinct from its

ethyl or methyl analogs.[2]

This document is designed for process chemists and analytical scientists, focusing on self-

validating characterization protocols and scalable resolution workflows.

Structural Architecture & Electronic Properties[1][2]
The Geminal Halogen Effect
The defining feature of BCFA is the

-carbon possessing both chlorine and fluorine substituents.[1] This creates a highly polarized,
yet sterically compact, chiral center.[2]

Electronic Withdrawal: The synergistic inductive effects (
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) of F and Cl significantly reduce the electron density of the carbonyl carbon, making the
ester bond more susceptible to nucleophilic attack compared to non-halogenated acetates.
[2]

Conformational Locking: The gauche effect (preference for

hyperconjugation) imposes rigid conformational preferences, influencing how the molecule
binds in enzymatic pockets during kinetic resolution.[2]

The Butyl Ester Functionality
While ethyl 2-chloro-2-fluoroacetate is the common commodity chemical, the butyl analog is

often selected in drug development for specific physicochemical reasons:

Lipophilicity Modulation: The butyl chain increases the

(approx.[2] +1.0 unit vs. ethyl), enhancing cell permeability in early-stage biological assays.
[2]

Volatility Management: With a boiling point significantly higher than the ethyl ester (~165–

170°C vs. 129°C), BCFA is safer to handle in high-vacuum manifolds and less prone to

evaporative loss during rotary evaporation.[1][2]

Physical Property Matrix (Estimated vs. Empirical)
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Property Value / Range Technical Note

Molecular Formula MW: 168.59 g/mol

Boiling Point 165–170°C (760 mmHg)

Extrapolated from ethyl analog

(+CH

trends).[1]

Density ~1.18 g/mL
Denser than water; phase

separates easily.[1][2]

Chirality
Racemic (

)

Requires resolution (See

Section 4).[1][2]

Solubility
DCM, Et

O, Toluene

Immiscible in water; hydrolyzes

slowly.[2]

Spectroscopic Signature Analysis[3]
Accurate identification of BCFA relies on the unique coupling patterns between

,

, and

.[1][2] The following data serves as a self-validating checklist for product purity.

Nuclear Magnetic Resonance (NMR)
The geminal H-F and C-F couplings are diagnostic.[1][2] If these coupling constants (

) are absent, the halogenation has failed.[2]

NMR (376 MHz, CDCl

):

Shift:
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to

ppm.

Pattern: Doublet (

).[1][2][3]

Coupling:

.[1][2]

Validation: The signal must appear as a clean doublet.[1][2] A singlet indicates loss of the

-proton (formation of quaternary species).[1]

NMR (400 MHz, CDCl

):

-Proton:

ppm (Doublet).[1][2]

Coupling:

.[1][2]

Butyl Group: Classic multiplets:

(

, 2H, O-CH

),

(

, 2H),

(

, 2H),
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(

, 3H).[2]

NMR (100 MHz, CDCl

):

Carbonyl (C=O):

ppm (Doublet,

).[1][2]

-Carbon (C-Cl-F):

ppm (Doublet,

).[1][2] Note: This peak is often low intensity due to splitting and lack of NOE.

Infrared Spectroscopy (FT-IR)
Carbonyl Stretch:

.[1]

Insight: The inductive effect of F and Cl shifts the carbonyl stretch to a higher wavenumber

compared to butyl acetate (~1740 cm

).[1] This blue shift is a quick purity check.[1][2]

Synthetic Pathways & Process Control[1][2]
For research scale, Transesterification is the most reliable route, avoiding the handling of

hazardous chlorofluoroacetyl chloride.[2]

Protocol: Titanium-Mediated Transesterification
Reaction: Ethyl 2-chloro-2-fluoroacetate +

-Butanol
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Butyl 2-chloro-2-fluoroacetate + Ethanol[1]

Setup: Flame-dried 250 mL round-bottom flask, Dean-Stark trap (optional), and inert gas (N

) line.

Charge: Add Ethyl 2-chloro-2-fluoroacetate (1.0 eq) and anhydrous

-Butanol (3.0 eq).

Catalyst: Add Titanium(IV) isopropoxide (0.05 eq). Caution: Moisture sensitive.[1][2]

Reflux: Heat to 100°C. The equilibrium is driven by the removal of ethanol (BP 78°C).

Process Control: Monitor reaction progress via TLC (stain with KMnO

) or GC-MS.[1][2] Look for the disappearance of the ethyl ester peak.[2]

Workup: Cool to RT. Quench with 1N HCl (precipitates TiO

).[1][2] Dilute with Et

O.

Purification: Wash organic layer with brine, dry over MgSO

. Concentrate. Distill under reduced pressure (approx. 20 mmHg) to separate from excess
butanol.

Stereochemical Resolution (The Critical Step)
BCFA is synthesized as a racemate (

).[1][2] For pharmaceutical applications, the enantiomers must be separated.[2] The most
scalable method is Enzymatic Kinetic Resolution using Lipases (e.g., Candida antarctica
Lipase B or Pseudomonas fluorescens lipase).[2]

Mechanistic Workflow
The lipase selectively hydrolyzes one enantiomer (typically the
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-form) into the acid, leaving the

-ester intact.[1]

Racemic BCFA
(R/S Mixture)

Lipase (CAL-B)
Phosphate Buffer pH 7

Selective Hydrolysis
(Kinetic Control)

Stir 24h @ 30°C Phase Separation
(Acid vs Ester)

Adjust pH > 8

(S)-2-Chloro-2-fluoroacetic Acid
(Aqueous Phase)Water Soluble

(R)-Butyl 2-chloro-2-fluoroacetate
(Organic Phase)

Extract w/ DCM

Click to download full resolution via product page

Figure 1: Enzymatic kinetic resolution workflow for isolating enantiopure BCFA.

Resolution Protocol
Emulsification: Suspend Racemic BCFA (10g) in Phosphate Buffer (0.1 M, pH 7.2).

Initiation: Add Lipase (CAL-B immobilized, 500 mg). Stir vigorously at 30°C.

Monitoring: Track enantiomeric excess (

) via Chiral GC (Column: Cyclodextrin-based, e.g., Chiraldex G-TA).

Stop Condition: When conversion reaches ~50% (usually 24-48h).[2]

Separation:

Basify mixture to pH 8.5 (converts Acid to Salt).[1][2]

Extract with Dichloromethane (DCM).[1][2]

Organic Layer: Contains (R)-Ester (

).[1][2][4]

Aqueous Layer: Contains (S)-Acid salt.[1][2] Acidify to pH 1 and extract to recover the

acid.[1][2]
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Applications in Drug Discovery
Bioisosterism
The -CHFCl moiety is a bioisostere for:

Hydroxyl groups (-CHOH-): Similar polarity but no hydrogen bond donor capability.[1][2]

Carbonyl groups (-C=O-): The geminal halogens mimic the electron density of the carbonyl

oxygen, useful for protease inhibitors.[1][2]

Safety & Toxicology Warning
CRITICAL: Like all fluoroacetates, BCFA can metabolize to fluoroacetyl-CoA, which inhibits

aconitase in the Krebs cycle.[1][2]

LD50: Treat as highly toxic.[1][2]

Handling: Double-glove (Nitrile), work strictly in a fume hood.

Neutralization: Treat spills with strong base (NaOH) to hydrolyze the ester and defluorinate

(requires harsh conditions/time).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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